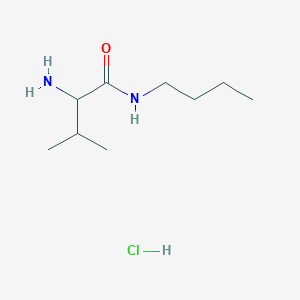

2-Amino-N-butyl-3-methylbutanamide hydrochloride

CAS No.: 1236255-47-2

Cat. No.: VC3388460

Molecular Formula: C9H21ClN2O

Molecular Weight: 208.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236255-47-2 |

|---|---|

| Molecular Formula | C9H21ClN2O |

| Molecular Weight | 208.73 g/mol |

| IUPAC Name | 2-amino-N-butyl-3-methylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C9H20N2O.ClH/c1-4-5-6-11-9(12)8(10)7(2)3;/h7-8H,4-6,10H2,1-3H3,(H,11,12);1H |

| Standard InChI Key | DEEZZHSLMMWURB-UHFFFAOYSA-N |

| SMILES | CCCCNC(=O)C(C(C)C)N.Cl |

| Canonical SMILES | CCCCNC(=O)C(C(C)C)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-Amino-N-butyl-3-methylbutanamide hydrochloride has a molecular formula of C9H21ClN2O, with an estimated molecular weight of approximately 208.73 g/mol. The structure contains a central valine scaffold with an n-butyl group attached to the amide nitrogen. This configuration creates a compound with distinct physicochemical properties compared to other valine derivatives. The structure features an alpha-amino group, an amide bond, and an n-butyl substituent, all contributing to its chemical behavior and potential applications.

Based on structural analysis of similar compounds, this molecule likely exists as a white to off-white crystalline solid under standard conditions. The hydrochloride salt formation enhances its water solubility compared to the free base form, making it potentially more suitable for aqueous applications in research settings.

Physicochemical Properties

The physicochemical properties of 2-Amino-N-butyl-3-methylbutanamide hydrochloride can be estimated by examining related compounds. The following table presents the predicted properties based on structural analogies with similar compounds:

The presence of the hydrochloride moiety significantly impacts the compound's behavior in solution, particularly its solubility profile and acid-base properties. The n-butyl chain contributes to a balanced hydrophobic character, which may influence its membrane permeability in biological systems.

Synthesis and Preparation

Synthetic Approaches

The synthesis of 2-Amino-N-butyl-3-methylbutanamide hydrochloride typically follows pathways similar to those used for related compounds. The most direct route would involve the reaction of a protected valine derivative with n-butylamine, followed by deprotection and salt formation. This approach parallels the synthesis methods reported for similar compounds such as 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride.

A standard synthetic route might proceed as follows:

-

Protection of the amino group of valine (typically using Boc or Fmoc chemistry)

-

Activation of the carboxylic acid group (using coupling reagents like DCC, EDC, or HATU)

-

Amide formation with n-butylamine

-

Deprotection of the amino group

-

Treatment with HCl to form the hydrochloride salt

These steps represent a conventional approach to amino acid derivatives and would likely yield the desired compound with good purity.

Optimization Considerations

Several factors can affect the synthesis efficiency and product purity:

When scaling up the synthesis, considerations for heat management, solvent selection, and process safety become increasingly important for industrial applications.

Comparative Analysis with Structural Analogs

Structural Variations in the Butyl Series

The n-butyl substituent in 2-Amino-N-butyl-3-methylbutanamide hydrochloride distinguishes it from other butyl isomers. The following table highlights key differences among these structural analogs:

These structural variations significantly influence the three-dimensional shape of the molecules, which can in turn affect their biological activity, binding properties, and physicochemical characteristics.

Structure-Activity Relationships

Based on comparisons with related compounds, several structure-activity relationships can be inferred for 2-Amino-N-butyl-3-methylbutanamide hydrochloride:

-

The linear n-butyl chain likely provides a balance between flexibility and hydrophobicity

-

The amide NH can serve as a hydrogen bond donor in potential interactions with biological targets

-

The primary amine, as its hydrochloride salt, contributes to water solubility while maintaining the capacity for hydrogen bonding

-

The isopropyl side chain of the valine portion adds hydrophobic bulk that may influence binding pocket interactions

These structural features collectively contribute to the compound's potential biological behavior and pharmaceutical applications.

Analytical Characterization

Spectroscopic Properties

The spectroscopic properties of 2-Amino-N-butyl-3-methylbutanamide hydrochloride can be inferred from similar compounds and predicted based on its structure:

-

NMR Spectroscopy: The 1H NMR spectrum would likely show characteristic signals for:

-

The isopropyl methyl groups (doublets at approximately 0.9-1.0 ppm)

-

The butyl chain methylene and methyl protons (0.8-1.8 ppm)

-

The α-CH proton (approximately 3.7-3.9 ppm)

-

The amide NH (broad singlet at approximately 7.5-8.5 ppm)

-

The ammonium NH3+ (broad signal at approximately 8.0-8.5 ppm)

-

-

IR Spectroscopy: Key expected absorption bands include:

-

N-H stretching (3200-3400 cm-1)

-

Amide C=O stretching (1640-1680 cm-1)

-

N-H bending (1510-1550 cm-1)

-

C-H stretching (2850-2950 cm-1)

-

-

Mass Spectrometry: The compound would likely show a characteristic fragmentation pattern, including loss of the butyl group and cleavage of the amide bond .

Chromatographic Behavior

In chromatographic systems, 2-Amino-N-butyl-3-methylbutanamide hydrochloride would likely exhibit retention characteristics influenced by:

-

The hydrochloride salt form, affecting its behavior on ion-exchange systems

-

The moderate hydrophobicity contributed by the butyl and isopropyl groups

-

The hydrogen-bonding potential of the amide and amine functionalities

These properties would guide the selection of appropriate mobile phases and stationary phases for efficient separation and analysis.

Research Limitations and Future Directions

Current Knowledge Gaps

Several areas require further investigation to fully characterize 2-Amino-N-butyl-3-methylbutanamide hydrochloride:

-

Detailed crystallographic analysis to confirm three-dimensional structure

-

Comprehensive stability studies under various conditions

-

Expanded solubility profiles in different solvent systems

-

Investigation of potential biological activities

-

Development of optimized synthetic routes

These knowledge gaps present opportunities for researchers interested in amino acid derivatives and their applications.

Promising Research Avenues

Future research directions that may yield valuable insights include:

-

Structure-activity relationship studies comparing n-butyl versus other alkyl substituents

-

Investigation of potential enzymatic inhibition properties

-

Exploration as a building block for peptide-based drug discovery

-

Development of analytical methods for detection and quantification

-

Evaluation of potential applications in material science or catalysis

These avenues could significantly expand the utility and understanding of this compound in various scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume